molecular formula C11H20O5 B15157522 (3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol

(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol

Cat. No.: B15157522
M. Wt: 232.27 g/mol
InChI Key: XVULHJQMXNHNFF-QQLNDRGWSA-N
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Description

(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the formation of oxane rings through intramolecular cyclization. The stereochemistry is controlled using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral reactions and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a model compound for understanding the behavior of similar natural products.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure may be exploited to design new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol: shares similarities with other oxane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups. These features confer distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol

InChI

InChI=1S/C11H20O5/c1-7-3-2-4-9(15-7)16-8-5-6-14-11(13)10(8)12/h7-13H,2-6H2,1H3/t7-,8-,9-,10+,11?/m0/s1

InChI Key

XVULHJQMXNHNFF-QQLNDRGWSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](O1)O[C@H]2CCOC([C@@H]2O)O

Canonical SMILES

CC1CCCC(O1)OC2CCOC(C2O)O

Origin of Product

United States

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